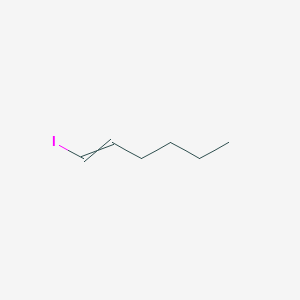

trans-1-Iodo-1-Hexene

Description

Structure

3D Structure

Properties

IUPAC Name |

(E)-1-iodohex-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11I/c1-2-3-4-5-6-7/h5-6H,2-4H2,1H3/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUAPXMNNQGXDDV-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC=CI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC/C=C/I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16644-98-7 | |

| Record name | trans-1-Iodo-1-hexene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

trans-1-Iodo-1-Hexene chemical properties

An In-Depth Technical Guide to trans-1-Iodo-1-Hexene: Properties, Synthesis, and Applications

Introduction

trans-1-Iodo-1-Hexene, also known by its IUPAC name (E)-1-iodohex-1-ene, is a versatile vinyl iodide compound that serves as a crucial building block in organic synthesis.[1][2] Its utility is primarily derived from the carbon-iodine bond on a stereodefined double bond, which makes it an excellent substrate for a variety of carbon-carbon bond-forming reactions, particularly palladium-catalyzed cross-couplings. This guide provides a comprehensive overview of its chemical properties, detailed synthesis protocols, reactivity, and handling considerations for researchers and professionals in drug development and chemical synthesis.

Compound Identification and Structure

Proper identification is paramount for regulatory compliance and scientific accuracy. The compound is unambiguously defined by the following identifiers:

-

Systematic IUPAC Name: (E)-1-iodohex-1-ene[1]

-

Common Synonyms: trans-1-Iodo-1-Hexene, trans-1-Hexenyl Iodide, (1E)-1-Iodo-1-hexene[1][2][3]

-

InChIKey: TUAPXMNNQGXDDV-AATRIKPKSA-N[1]

The '(E)' stereodescriptor and 'trans' prefix indicate that the butyl group and the iodine atom are on opposite sides of the carbon-carbon double bond, a critical feature influencing its reactivity and the stereochemistry of its products.

Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's physical and spectral properties is essential for its purification, characterization, and application in reactions.

Physical Properties

trans-1-Iodo-1-Hexene is typically a brown or colorless liquid under standard conditions.[2] Its key physical properties are summarized below for easy reference.

| Property | Value | Source |

| Molecular Weight | 210.06 g/mol | [1][5] |

| Appearance | Brown liquid | [2] |

| Boiling Point (est.) | 151.64 °C (424.79 K) | [7] |

| Density (est.) | 1.452 g/cm³ | [7] |

| Refractive Index (n20/D) | 1.509 | [7] |

| LogP (Octanol/Water) | 3.125 | [3] |

| Purity (Typical) | ≥97% (GC) | [2][5] |

Spectroscopic Data

Spectroscopic analysis is the cornerstone of structural verification in organic synthesis. The following data are characteristic of trans-1-Iodo-1-Hexene.

-

¹H NMR Spectroscopy: Proton NMR is crucial for confirming the trans stereochemistry. The vinylic protons (H-C=C-I) are expected to appear as a doublet of doublets with a large coupling constant (J), typically around 14-15 Hz, which is characteristic of a trans relationship. The proton on the iodine-bearing carbon (C1) will be shifted further downfield compared to the proton on C2.

-

¹³C NMR Spectroscopy: The carbon spectrum will show six distinct signals. The vinylic carbons are of particular interest, with the iodine-substituted carbon (C1) appearing at a characteristic upfield shift due to the heavy atom effect of iodine, while the adjacent carbon (C2) will be further downfield.[1]

-

Infrared (IR) Spectroscopy: The IR spectrum provides information about the functional groups present. Key absorptions include C-H stretching from the alkyl chain and vinylic C-H bonds. A weak but sharp absorption around 1640 cm⁻¹ is indicative of the C=C double bond stretching.[8]

-

Mass Spectrometry (MS): In a mass spectrum, the molecular ion peak [M]⁺ is expected at m/z 210.[1] A prominent peak at m/z 83 (M-I)⁺ resulting from the loss of the iodine atom is also characteristic. The isotopic pattern of iodine is not a factor as it is monoisotopic (¹²⁷I). Predicted collision cross-section data for various adducts are also available.[6]

Synthesis Protocol: Hydroboration-Iodination of 1-Hexyne

The most common and stereoselective method for preparing trans-1-Iodo-1-Hexene is through the hydroboration of a terminal alkyne (1-hexyne), followed by iodination. This process ensures the formation of the desired trans isomer with high fidelity. The anti-Markovnikov addition of the borane is key to placing the functional group at the terminal position.[9]

Causality of Experimental Choices:

-

Hydroboration: Using borane (BH₃) or its complexes (e.g., BH₃·THF) allows for the syn-addition of H and B across the triple bond.[10][11] The boron atom, being the electrophile, adds to the less substituted carbon of the alkyne due to both steric and electronic effects, leading to an anti-Markovnikov vinylborane intermediate.[9]

-

Iodination: The subsequent reaction of the vinylborane with iodine (I₂) in the presence of a base (like NaOH) proceeds with retention of configuration. The borane group is replaced by an iodine atom, preserving the trans stereochemistry established in the hydroboration step.

Detailed Experimental Workflow:

Materials:

-

1-Hexyne

-

Borane-tetrahydrofuran complex (BH₃·THF), 1M solution

-

Anhydrous Tetrahydrofuran (THF)

-

Iodine (I₂)

-

Sodium hydroxide (NaOH), 3M aqueous solution

-

Diethyl ether

-

Saturated sodium thiosulfate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: Under an inert atmosphere (Nitrogen or Argon), equip a flame-dried, three-necked flask with a magnetic stirrer, a dropping funnel, and a reflux condenser.

-

Hydroboration: Dissolve 1-hexyne (1.0 eq) in anhydrous THF. Cool the solution to 0 °C in an ice bath. Add the BH₃·THF solution (1.0 eq) dropwise via the dropping funnel, maintaining the temperature at 0 °C. After the addition is complete, allow the mixture to warm to room temperature and stir for 2-3 hours to ensure complete formation of the vinylborane.

-

Iodination: Cool the reaction mixture back to 0 °C. Add the 3M NaOH solution (3.0 eq) dropwise. In a separate flask, dissolve iodine (I₂, 1.1 eq) in THF and add this solution dropwise to the reaction mixture at 0 °C. The dark color of iodine should persist initially and then fade.

-

Workup: After the iodine addition, remove the ice bath and stir the mixture at room temperature for 1 hour. Quench the reaction by adding saturated sodium thiosulfate solution until the dark color disappears.

-

Extraction: Transfer the mixture to a separatory funnel. Add diethyl ether and separate the organic layer. Wash the organic layer sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by vacuum distillation to yield pure trans-1-Iodo-1-Hexene.

-

Validation: Confirm the structure and purity of the final product using NMR and GC-MS analysis.

Synthesis Workflow Diagram

Caption: Stereoselective synthesis of trans-1-Iodo-1-Hexene.

Chemical Reactivity and Synthetic Applications

The synthetic power of trans-1-Iodo-1-Hexene lies in the reactivity of its vinyl iodide group. It is an excellent substrate for palladium-catalyzed cross-coupling reactions, allowing for the stereospecific formation of more complex molecules.

Key Reactions:

-

Suzuki Coupling: Reaction with an organoboron reagent (R-B(OR)₂) to form a substituted alkene (R-CH=CH-Butyl).

-

Sonogashira Coupling: Reaction with a terminal alkyne (R-C≡CH) to form an enyne.

-

Heck Coupling: Reaction with an alkene to form a substituted diene.

-

Stille Coupling: Reaction with an organostannane reagent (R-SnR'₃) to create a new C-C bond.

These reactions are foundational in modern drug discovery and materials science, enabling the precise construction of molecular scaffolds. The trans configuration of the starting material is typically retained in the product, providing excellent stereochemical control.

General Cross-Coupling Workflow

Caption: Utility of trans-1-Iodo-1-Hexene in cross-coupling.

Safety and Handling

As a reactive chemical intermediate, proper handling of trans-1-Iodo-1-Hexene is essential.

-

Hazards: The compound is classified as harmful if swallowed (Acute Toxicity 4, Oral).[1] It is also considered an irritant.[1] Like many organoiodides, it should be handled with care, as it may be unstable to light and moisture over long periods.[2]

-

Personal Protective Equipment (PPE): Always use in a well-ventilated area or a chemical fume hood.[12][13] Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[12][13]

-

Storage: Store in a tightly sealed container in a cool, dark place, preferably under an inert atmosphere.[2][12] Long-term storage at -20°C is recommended for optimal stability.[2] It is stable for at least two years under these conditions.[2]

-

Spills: In case of a spill, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.[12][13] Avoid allowing the material to enter drains or waterways.[12]

Conclusion

trans-1-Iodo-1-Hexene is a valuable and highly specific reagent in organic chemistry. Its well-defined stereochemistry, combined with the reactivity of the vinyl iodide functional group, makes it an indispensable tool for the synthesis of complex organic molecules. A firm grasp of its physicochemical properties, stereoselective synthesis, and reactivity profile allows researchers to leverage its full potential in designing innovative synthetic routes in pharmaceutical and materials science research.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 5362933, trans-1-Iodo-1-hexene. [Link]

-

LookChem. trans-1-Iodo-1-Hexene. [Link]

-

Cheméo. Chemical Properties of 1-Hexene, 1-iodo-, (E)- (CAS 16644-98-7). [Link]

-

National Institute of Standards and Technology. 1-Hexene, 1-iodo-, (E)-. [Link]

-

Master Organic Chemistry. Hydroboration Oxidation of Alkenes. [Link]

-

Chemistry LibreTexts. Hydroboration-Oxidation of Alkenes. [Link]

-

Chemistry Steps. Hydroboration-Oxidation of Alkenes. [Link]

-

Chemos GmbH & Co.KG. Safety Data Sheet: 1-Hexene. [Link]

-

PubChemLite. Trans-1-iodo-1-hexene (C6H11I). [Link]

-

International Labour Organization. ICSC 0490 - 1-HEXENE. [Link]

-

ResearchGate. IR spectra of 1-hexene. [Link]

Sources

- 1. trans-1-Iodo-1-hexene | C6H11I | CID 5362933 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1(E)-Iodo-hex-1-ene - CAS-Number 16644-98-7 - Order from Chemodex [chemodex.com]

- 3. 1-Hexene, 1-iodo-, (E)- (CAS 16644-98-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. 1-Hexene, 1-iodo-, (E)- [webbook.nist.gov]

- 5. scbt.com [scbt.com]

- 6. PubChemLite - Trans-1-iodo-1-hexene (C6H11I) [pubchemlite.lcsb.uni.lu]

- 7. lookchem.com [lookchem.com]

- 8. researchgate.net [researchgate.net]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Hydroboration Oxidation of Alkenes - Chemistry Steps [chemistrysteps.com]

- 12. chemos.de [chemos.de]

- 13. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Spectroscopic Characterization of (E)-1-Iodohex-1-ene

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the spectroscopic data for (E)-1-iodohex-1-ene, a valuable building block in organic synthesis. As a vinyl iodide, its characterization presents unique features that are critical for researchers in synthetic chemistry and drug development to understand. This document moves beyond a simple listing of data, offering in-depth interpretations grounded in established chemical principles and field-proven insights.

Introduction: The Significance of (E)-1-Iodohex-1-ene

(E)-1-Iodohex-1-ene (CAS No. 16644-98-7) is a key intermediate in a variety of organic transformations, most notably in cross-coupling reactions such as Suzuki, Stille, and Sonogashira couplings, which are fundamental in the synthesis of complex organic molecules, including pharmaceuticals. The stereochemistry and purity of this vinyl iodide are paramount for the success of these subsequent reactions. Therefore, its unambiguous characterization through spectroscopic methods is a critical first step in any synthetic workflow. This guide will delve into the nuances of its ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data.

Synthesis and Potential Impurities

A common and stereoselective method for the synthesis of (E)-1-iodohex-1-ene is the hydroiodination of 1-hexyne. This reaction typically proceeds via an anti-addition of hydrogen iodide across the triple bond, yielding the desired (E)-isomer.

Reaction Scheme:

Potential impurities arising from this synthesis can include:

-

Starting material (1-hexyne): Incomplete reaction can lead to the presence of the starting alkyne.

-

(Z)-1-iodohex-1-ene: While the anti-addition is generally favored, trace amounts of the syn-addition product, the (Z)-isomer, may be present.

-

2-iodohex-1-ene: Markovnikov addition of HI to 1-hexyne would result in this regioisomer.

-

1,2-diiodohexane: Over-addition of HI to the product can lead to the saturated diiodide.

Understanding these potential byproducts is crucial for accurate interpretation of the spectroscopic data.

¹H NMR Spectroscopy: Unraveling the Vinylic System

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of (E)-1-iodohex-1-ene, providing information on the connectivity and stereochemistry of the molecule.

Experimental Protocol for ¹H NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of (E)-1-iodohex-1-ene in about 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrument: A 400 MHz (or higher) NMR spectrometer.

-

Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16 to 32 scans for a good signal-to-noise ratio.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 3-4 seconds.

-

Spectral Width (sw): A spectral width of approximately 12 ppm is sufficient.

-

Predicted ¹H NMR Data

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H¹ (CHI) | ~6.0-6.2 | Doublet of triplets (dt) | JH¹H² ≈ 14 Hz, JH¹H³ ≈ 1.5 Hz |

| H² (CH=C) | ~6.4-6.6 | Doublet of triplets (dt) | JH¹H² ≈ 14 Hz, JH²H³ ≈ 7 Hz |

| H³ (CH₂) | ~2.0-2.2 | Quartet (q) | JH²H³ ≈ 7 Hz, JH³H⁴ ≈ 7 Hz |

| H⁴, H⁵ (CH₂CH₂) | ~1.2-1.5 | Multiplet (m) | - |

| H⁶ (CH₃) | ~0.8-1.0 | Triplet (t) | JH⁵H⁶ ≈ 7 Hz |

In-Depth Interpretation of the ¹H NMR Spectrum

The most diagnostic signals in the ¹H NMR spectrum of (E)-1-iodohex-1-ene are those of the vinylic protons (H¹ and H²).

-

Chemical Shifts: The vinylic protons appear in the downfield region (6.0-7.0 ppm) due to the deshielding effect of the carbon-carbon double bond. The proton attached to the same carbon as the iodine (H¹) is typically found slightly upfield compared to the other vinylic proton (H²) due to the electronic effects of the iodine atom.

-

Splitting Pattern: The description of the vinylic protons as two "double triplets" is a key identifier.[1]

-

H¹ (CHI): This proton is coupled to H² with a large trans-vicinal coupling constant (JH¹H² ≈ 14 Hz), which is characteristic of protons in an (E)-alkene configuration. It is also coupled to the two protons of the adjacent methylene group (H³) with a smaller allylic coupling constant (JH¹H³ ≈ 1.5 Hz), resulting in a doublet of triplets.

-

H² (CH=C): This proton is also coupled to H¹ with the same large trans-vicinal coupling constant (JH¹H² ≈ 14 Hz). Additionally, it exhibits a larger vicinal coupling to the adjacent methylene protons (H³) with a coupling constant of JH²H³ ≈ 7 Hz, also resulting in a doublet of triplets.

-

-

Aliphatic Protons: The remaining signals correspond to the butyl chain. The methylene group adjacent to the double bond (H³) appears as a quartet around 2.0-2.2 ppm due to coupling with both the vinylic proton H² and the neighboring methylene group H⁴. The other methylene groups (H⁴ and H⁵) appear as a complex multiplet in the typical aliphatic region (1.2-1.5 ppm), and the terminal methyl group (H⁶) appears as a triplet around 0.9 ppm.

Diagram of ¹H NMR Splitting Pattern for Vinylic Protons:

Sources

trans-1-Iodo-1-Hexene mass spectrometry fragmentation

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of trans-1-Iodo-1-Hexene

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the electron ionization mass spectrometry (EI-MS) fragmentation behavior of trans-1-iodo-1-hexene. Designed for researchers, chemists, and analytical scientists, this document elucidates the core fragmentation pathways, rationalizes the formation of key fragment ions, and offers practical, field-proven protocols for its analysis. By integrating foundational principles of mass spectrometry with specific spectral data, this guide serves as an authoritative resource for the structural characterization of vinyl iodides and related halogenated olefins.

Introduction: The Analytical Challenge of Vinyl Iodides

trans-1-Iodo-1-hexene (C₆H₁₁I) is a valuable synthetic intermediate whose reactivity is defined by the interplay between its carbon-carbon double bond and the carbon-iodine bond.[1] Characterizing such molecules and monitoring their conversion in chemical reactions requires robust analytical techniques capable of providing unambiguous structural information. Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization is a cornerstone technique for this purpose, offering high-resolution separation and detailed structural insights through reproducible fragmentation patterns.[2]

Understanding the fragmentation of trans-1-iodo-1-hexene is not merely an academic exercise. It is critical for confirming its identity, distinguishing it from isomers, and identifying related impurities or byproducts in a reaction mixture. This guide explains the causality behind the fragmentation, moving from the initial ionization event to the formation of the stable ions that constitute the mass spectrum.

The Ionization Process and the Molecular Ion

When a molecule of trans-1-iodo-1-hexene enters the ion source of a mass spectrometer, it is bombarded by high-energy electrons (typically 70 eV).[3] This process ejects an electron from the molecule, generating a positively charged radical cation known as the molecular ion (M⁺•).[4]

M(g) + e⁻ → [M•]⁺(g) + 2e⁻ [5]

For trans-1-iodo-1-hexene, with a molecular formula of C₆H₁₁I and a molecular weight of approximately 210.06 g/mol , the molecular ion peak is observed at a mass-to-charge ratio (m/z) of 210.[1][6][7]

[CH₃(CH₂)₃CH=CHI]⁺• at m/z = 210

The presence of this peak is the first and most direct confirmation of the compound's molecular weight. Iodine is monoisotopic (¹²⁷I), which simplifies the molecular ion region of the spectrum as there are no isotopic peaks from the halogen to consider, unlike with chlorine or bromine.[8]

Core Fragmentation Pathways and Mechanistic Insights

The excess energy imparted during ionization renders the molecular ion unstable, causing it to decompose into smaller, more stable fragments.[4] The resulting fragmentation pattern is a unique "fingerprint" of the molecule's structure. For trans-1-iodo-1-hexene, the fragmentation is primarily dictated by the C-I bond, the weakest bond in the molecule, and the presence of the π-system.

Primary Fragmentation: Cleavage of the Carbon-Iodine Bond

The most facile fragmentation pathway for alkyl halides is the cleavage of the carbon-halogen bond.[9] The C-I bond is significantly weaker than the C-C and C-H bonds, making its scission the most probable initial fragmentation event. This cleavage can occur in two ways, but one is strongly favored:

-

Loss of an Iodine Radical (•I): This is the dominant pathway, resulting in the formation of a hexenyl carbocation at m/z 83. The stability of this vinyl cation, while not as high as an allylic cation, is sufficient for it to be a major ion in the spectrum.

[C₆H₁₁I]⁺• → [C₆H₁₁]⁺ + •I (m/z 210) → (m/z 83)

-

Loss of a Hexenyl Radical (•C₆H₁₁): This pathway would form an iodine cation [I]⁺ at m/z 127. This cleavage is observed in the mass spectra of some iodoalkanes.[10]

The loss of the iodine atom is a highly characteristic fragmentation for iodo-compounds and is often a prominent feature in their mass spectra.[2]

Fragmentation of the Hydrocarbon Backbone

Once the hexenyl cation [C₆H₁₁]⁺ is formed, it undergoes further fragmentation characteristic of unsaturated hydrocarbon chains. These processes involve cleavage at various points along the alkyl chain, often leading to the formation of stable carbocations. The major observed peaks at m/z 55 and 41 are products of these subsequent fragmentations.[1]

-

Formation of [C₄H₇]⁺ (m/z 55): Cleavage of the C₃-C₄ bond in the hexenyl cation with an associated hydrogen rearrangement can lead to the formation of a stable C₄H₇⁺ ion. This is a common fragment in hexene derivatives.

-

Formation of [C₃H₅]⁺ (m/z 41): This ion, corresponding to the allyl cation, is particularly stable due to resonance. Its formation from the hexenyl cation or subsequent fragments is highly favored and is often the base peak (the most abundant ion) in the mass spectra of C₅ or larger alkenes.[3]

The following diagram illustrates the primary fragmentation cascade for trans-1-iodo-1-hexene.

Caption: Primary EI fragmentation pathway of trans-1-iodo-1-hexene.

Data Presentation and Spectral Interpretation

The electron ionization mass spectrum of trans-1-iodo-1-hexene is characterized by a set of key ions. The data compiled from the NIST Mass Spectrometry Data Center provides a clear picture of the molecule's fragmentation behavior.[1][6]

| m/z | Proposed Ion Structure | Formula | Fragmentation Origin | Significance |

| 210 | [CH₃(CH₂)₃CH=CHI]⁺• | [C₆H₁₁I]⁺ | Molecular Ion (M⁺•) | Confirms molecular weight. |

| 83 | [CH₃(CH₂)₃CH=CH]⁺ | [C₆H₁₁]⁺ | M - •I | Key fragment showing loss of iodine. |

| 55 | [C₄H₇]⁺ | [C₄H₇]⁺ | Fragmentation of [C₆H₁₁]⁺ | Common fragment from the C₄ part of the chain. |

| 41 | [CH₂=CH-CH₂]⁺ | [C₃H₅]⁺ | Fragmentation of larger cations | Highly stable allyl cation; often the base peak. |

Experimental Protocol: GC-MS Analysis

This section provides a self-validating protocol for the analysis of trans-1-iodo-1-hexene using a standard Gas Chromatography-Mass Spectrometry system.

Sample Preparation

-

Solvent Selection: Use a high-purity volatile solvent in which the analyte is soluble. n-Hexane or ethyl acetate are suitable choices.

-

Dilution: Prepare a dilute solution of the trans-1-iodo-1-hexene sample (e.g., ~100 µg/mL). High concentrations can lead to column overloading and source contamination.

-

Vialing: Transfer the final solution to a 2 mL autosampler vial with a septum cap.

Instrumentation and Parameters

The following parameters are typical for a standard benchtop GC-MS system.[11][12]

-

Gas Chromatograph (GC)

-

Injection Port: Split/Splitless injector.

-

Injector Temperature: 250 °C.

-

Injection Mode: Split (e.g., 50:1 ratio) to handle the concentration.

-

Injection Volume: 1 µL.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Column: HP-5MS (or equivalent) 5% Phenyl Methyl Siloxane capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Oven Program:

-

Initial Temperature: 50 °C, hold for 2 minutes.

-

Ramp: 15 °C/min to 280 °C.

-

Final Hold: Hold at 280 °C for 5 minutes.

-

-

-

Mass Spectrometer (MS)

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: m/z 35 - 350.

-

Solvent Delay: 3 minutes (to prevent the solvent peak from saturating the detector).

-

Data Analysis Workflow

-

Acquisition: Run the sample using the parameters above.

-

Peak Identification: Identify the chromatographic peak corresponding to trans-1-iodo-1-hexene based on its retention time.

-

Spectrum Extraction: Extract the mass spectrum from the apex of the identified peak.

-

Interpretation & Verification:

-

Confirm the presence of the molecular ion at m/z 210.

-

Identify the key fragment ions at m/z 83, 55, and 41.

-

Compare the acquired spectrum against a reference library (e.g., NIST) for definitive confirmation.

-

The following diagram outlines the logical workflow for this experimental protocol.

Caption: GC-MS analytical workflow for trans-1-iodo-1-hexene.

Conclusion

The mass spectrometry fragmentation of trans-1-iodo-1-hexene is a predictable and interpretable process governed by fundamental chemical principles. The analysis is anchored by the observation of the molecular ion at m/z 210 and the characteristic neutral loss of an iodine radical to produce the hexenyl cation at m/z 83. Subsequent fragmentations of the hydrocarbon backbone yield a series of smaller, stable cations, including prominent signals at m/z 55 and 41. This well-defined fragmentation pattern provides a reliable fingerprint for the positive identification of the compound in complex matrices, making GC-MS an indispensable tool for its analysis in research and development.

References

-

PubChem. (n.d.). trans-1-Iodo-1-hexene. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, September 1). 4.4: Interpreting Electron Ionization Mass Spectra. Retrieved from [Link]

-

NIST. (n.d.). 1-Hexene, 1-iodo-, (E)-. NIST Chemistry WebBook. Retrieved from [Link]

-

LibreTexts. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]

-

KnowBee Tutoring. (2015, February 19). Mass Spectrometry Fragmentation Part 1. YouTube. Retrieved from [Link]

-

OChem Undergraduate. (2020, October 16). Electron ionization and mass spectrometry. YouTube. Retrieved from [Link]

-

Chad's Prep. (2018, September 20). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. YouTube. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). mass spectrum of iodoethane. Retrieved from [Link]

-

Asian Journal of Biological Sciences. (2024). GC/MS Analysis of Chemical Compounds Soluble in n-Hexane and Petroleum Ether From Trigonella foenum-graecum Seeds. Retrieved from [Link]

-

ChemComplete. (2020, December 17). Solving Mass Spectroscopy Problems - Analyzing Fragmentation Patterns. YouTube. Retrieved from [Link]

-

NIST. (n.d.). Hexane, 1-iodo-. NIST Chemistry WebBook. Retrieved from [Link]

-

Chem Help ASAP. (2022, November 22). mass spectrum & fragmentation of hexane. YouTube. Retrieved from [Link]

-

El-Kareem, M.S.M.A., et al. (2016). Application of GC/EIMS in Combination with Semi-Empirical Calculations for Identification and Investigation of Some Volatile Components in Basil Essential Oil. International Journal of Analytical Mass Spectrometry and Chromatography, 4, 14-25. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Interpreting the mass-spectrum of Pent-1-ene. Retrieved from [Link]

-

Okere, C.I., et al. (2023). GCMS and FTIR analysis of ethanol and methanol leave extract of Urena lobata. GSC Biological and Pharmaceutical Sciences, 22(1), 226-235. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). mass spectrum of hexane. Retrieved from [Link]

-

NIST. (n.d.). 1-Hexene. NIST Chemistry WebBook. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, May 30). 11.8: Fragmentation Patterns in Mass Spectrometry. Retrieved from [Link]

-

NIST. (n.d.). 1-Hexene, 3,3,5-trimethyl-. NIST Chemistry WebBook. Retrieved from [Link]

Sources

- 1. trans-1-Iodo-1-hexene | C6H11I | CID 5362933 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. image diagram mass spectrum of pent-1ene 1-pentene fragmentation pattern of ions for analysis and identification of pent-1-ene 1-pentene doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. mass spectrum of hexane fragmentation pattern of m/z m/e ions for analysis and identification of hexane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. 1-Hexene, 1-iodo-, (E)- [webbook.nist.gov]

- 7. scbt.com [scbt.com]

- 8. Interpretation of Mass Spectra—EI-MS - Creative Proteomics Blog [creative-proteomics.com]

- 9. m.youtube.com [m.youtube.com]

- 10. mass spectrum of iodoethane C2H5I CH3CH2I fragmentation pattern of m/z m/e ions for analysis and identification of ethyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. scirp.org [scirp.org]

- 12. jddtonline.info [jddtonline.info]

An In-depth Technical Guide to the Physical Properties of trans-1-Iodo-1-Hexene

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the core physical properties of trans-1-Iodo-1-Hexene (CAS No. 16644-98-7). As a key building block in organic synthesis, particularly in cross-coupling reactions and the formation of complex molecules, a thorough understanding of its physical characteristics is paramount for its effective handling, purification, and application in research and development. This document delves into the molecular and bulk properties of trans-1-Iodo-1-Hexene, supported by established experimental data and detailed analytical protocols. The causality behind the selection of specific characterization techniques is elucidated to provide a deeper understanding of the data presented.

Introduction: The Significance of trans-1-Iodo-1-Hexene

trans-1-Iodo-1-Hexene, with the chemical formula C₆H₁₁I, is a vinyl iodide that serves as a versatile intermediate in organic synthesis.[1][2] Its utility stems from the presence of the carbon-iodine bond at a vinylic position, which readily participates in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. The "trans" stereochemistry of the double bond offers a defined three-dimensional arrangement, which is crucial for the stereoselective synthesis of complex target molecules, including natural products and pharmaceutical agents.

A precise knowledge of the physical properties of trans-1-Iodo-1-Hexene is not merely academic; it is a critical prerequisite for its practical application. Properties such as boiling point and density are fundamental for designing effective purification strategies like distillation. Spectroscopic data (NMR, IR, and MS) are indispensable for confirming the identity and purity of the compound, while the refractive index serves as a quick and non-destructive measure of its purity. This guide aims to provide a consolidated and in-depth resource on these essential physical characteristics.

Molecular and Physical Properties

The fundamental physical properties of trans-1-Iodo-1-Hexene are summarized in the table below. These values are a compilation of reported data from various chemical suppliers and databases. It is important to note that some values, particularly for boiling point and density, are often cited as estimates and may vary slightly based on experimental conditions and purity.[3]

| Property | Value | Source(s) |

| Chemical Formula | C₆H₁₁I | [1][2] |

| Molecular Weight | 210.06 g/mol | [1] |

| CAS Number | 16644-98-7 | [1] |

| Appearance | Brownish liquid | [2] |

| Boiling Point | ~151.64 - 160.83 °C (at 760 mmHg) | [3] |

| Density | ~1.45 g/cm³ at 20 °C (estimate) | [3] |

| Refractive Index (n²⁰/D) | 1.509 | [3] |

| Solubility | Soluble in chloroform | [2] |

Spectroscopic and Chromatographic Profile

The structural elucidation and purity assessment of trans-1-Iodo-1-Hexene are critically dependent on various spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural analysis of organic molecules. For trans-1-Iodo-1-Hexene, both ¹H and ¹³C NMR provide unambiguous evidence for its structure and stereochemistry.

-

¹H NMR Spectroscopy: The proton NMR spectrum of trans-1-Iodo-1-Hexene is characterized by distinct signals for the vinylic protons and the aliphatic chain. A key feature is the coupling constant between the two vinylic protons, which is typically in the range of 14-15 Hz for a trans configuration. The vinylic proton adjacent to the iodine atom is expected to appear further downfield due to the deshielding effect of the halogen. A discussion among chemists has highlighted the splitting pattern of the alkene protons as a doublet of triplets, arising from coupling to each other and the adjacent methylene group.[4]

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will show six distinct signals corresponding to the six carbon atoms in the molecule. The two sp² hybridized carbons of the double bond will have characteristic chemical shifts, with the carbon atom bonded to the iodine appearing at a significantly different shift compared to the other vinylic carbon. The remaining four signals will correspond to the butyl chain.

Infrared (IR) Spectroscopy

Infrared spectroscopy provides valuable information about the functional groups present in a molecule. In the IR spectrum of trans-1-Iodo-1-Hexene, the following characteristic absorption bands are expected:

-

C=C Stretch: A weak to medium absorption band around 1640-1680 cm⁻¹ is indicative of the carbon-carbon double bond.[5]

-

=C-H Stretch: The stretching vibration of the vinylic C-H bonds typically appears above 3000 cm⁻¹, in the range of 3020-3100 cm⁻¹.[5]

-

C-H Stretch (aliphatic): The C-H stretching vibrations of the butyl group will be observed in the 2850-2960 cm⁻¹ region.[5]

-

C-I Stretch: The carbon-iodine stretching vibration is expected in the fingerprint region, typically between 500 and 600 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule. For trans-1-Iodo-1-Hexene, electron ionization (EI) mass spectrometry is commonly employed.

-

Molecular Ion Peak (M⁺): A prominent molecular ion peak is expected at an m/z ratio of 210, corresponding to the molecular weight of the compound.[1]

-

Fragmentation Pattern: The fragmentation pattern will be influenced by the presence of the iodine atom and the alkyl chain. Common fragmentation pathways for alkyl halides include the loss of the halogen atom and cleavage of the carbon-carbon bonds in the alkyl chain. The presence of a peak at m/z 127 is a strong indicator of an iodine-containing compound.[6] The fragmentation of the hexane chain would lead to a series of peaks separated by 14 mass units (CH₂).[7]

Experimental Protocols for Physical Property Determination

The following section outlines the standard experimental procedures for determining the key physical properties of trans-1-Iodo-1-Hexene. The choice of these methods is based on their reliability, accuracy, and the nature of the analyte as a liquid at room temperature.

Boiling Point Determination via Distillation

Rationale: Distillation is a robust method for determining the boiling point of a liquid, especially when a sufficient quantity of the sample is available for purification.[8][9][10][11] This method provides a boiling point range, which is also indicative of the sample's purity. A narrow boiling range suggests a high-purity compound.

Protocol:

-

Apparatus Setup: Assemble a simple distillation apparatus consisting of a round-bottom flask, a distillation head with a thermometer adapter, a condenser, and a receiving flask.

-

Sample Preparation: Place approximately 5-10 mL of trans-1-Iodo-1-Hexene into the distillation flask along with a few boiling chips to ensure smooth boiling.

-

Thermometer Placement: Position the thermometer in the distillation head such that the top of the mercury bulb is level with the bottom of the side arm leading to the condenser.

-

Heating: Gently heat the distillation flask using a heating mantle.

-

Data Collection: Record the temperature at which the liquid begins to boil and the first drop of distillate is collected in the receiving flask. Continue to record the temperature as the distillation proceeds. The boiling point is the temperature range over which the bulk of the liquid distills.

-

Pressure Correction: Record the atmospheric pressure. If the atmospheric pressure is not 760 mmHg, a correction may be necessary to determine the normal boiling point.

Density Measurement Using a Pycnometer

Rationale: The pycnometer method is a highly accurate and precise technique for determining the density of a liquid.[12][13][14] It relies on measuring the mass of a precisely known volume of the liquid.

Protocol:

-

Pycnometer Preparation: Thoroughly clean and dry a pycnometer of a known volume.

-

Mass of Empty Pycnometer: Accurately weigh the empty, dry pycnometer on an analytical balance.

-

Filling the Pycnometer: Fill the pycnometer with trans-1-Iodo-1-Hexene, ensuring no air bubbles are trapped. Insert the stopper, allowing excess liquid to be expelled through the capillary.

-

Thermostating: Place the filled pycnometer in a constant temperature water bath (e.g., at 20.0 °C) until it reaches thermal equilibrium.

-

Final Mass Measurement: Carefully dry the outside of the pycnometer and weigh it again on the analytical balance.

-

Calculation: The density (ρ) is calculated using the formula: ρ = (mass of filled pycnometer - mass of empty pycnometer) / volume of pycnometer

Spectroscopic and Chromatographic Analysis

Rationale: A combination of NMR, IR, and GC-MS is essential for the unambiguous identification and purity assessment of trans-1-Iodo-1-Hexene.

4.3.1. NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of trans-1-Iodo-1-Hexene in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. The instrument is then locked onto the deuterium signal of the solvent, and the magnetic field is shimmed to achieve homogeneity.[15]

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, acquisition time, and number of scans).

-

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans is typically required.

4.3.2. GC-MS Analysis Protocol

-

Sample Preparation: Prepare a dilute solution of trans-1-Iodo-1-Hexene in a volatile organic solvent (e.g., dichloromethane or hexane).

-

Instrument Setup: Set up the gas chromatograph with an appropriate capillary column (e.g., a non-polar column like DB-5ms). The oven temperature program should be designed to effectively separate the analyte from any impurities. The mass spectrometer is operated in electron ionization (EI) mode.[16][17]

-

Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

-

Data Analysis: The retention time of the peak corresponding to trans-1-Iodo-1-Hexene is used for identification (by comparison with a standard, if available), and the corresponding mass spectrum is analyzed for its molecular ion and fragmentation pattern to confirm the structure. The peak area can be used for quantitative analysis and purity determination.

Visualization of Key Concepts

To further clarify the structural and analytical aspects of trans-1-Iodo-1-Hexene, the following diagrams are provided.

Caption: Experimental workflow for the synthesis, purification, and characterization of trans-1-Iodo-1-Hexene.

Conclusion

This technical guide has provided a detailed examination of the physical properties of trans-1-Iodo-1-Hexene, a compound of significant interest in modern organic synthesis. By consolidating available data and presenting robust experimental protocols for its characterization, this document serves as a valuable resource for researchers and professionals in the field. A thorough understanding and application of this knowledge are essential for ensuring the quality, purity, and effective utilization of this versatile chemical building block in the development of new chemical entities.

References

-

PubChem. trans-1-Iodo-1-hexene. National Center for Biotechnology Information. [Link]

-

LookChem. trans-1-Iodo-1-Hexene. [Link]

-

University of Pardubice. 1 density determination by pycnometer. [Link]

-

U.S. Environmental Protection Agency. Method 8260B: Volatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). [Link]

-

Chemistry LibreTexts. 6.2B: Step-by-Step Procedures for Boiling Point Determination. [Link]

-

Standard Operating Procedure for NMR Experiments. [Link]

-

Doc Brown's Chemistry. mass spectrum of hexane fragmentation pattern. [Link]

-

R-NMR. SOP data acquisition. [Link]

-

ResearchGate. Hi Everyone, I have a 1H NMR puzzle. I was surprised to see 1H spectrum of 1-iodo-1(E)hexene , splitting pattern?. [Link]

-

Chemistry LibreTexts. 12.2: Interpreting Mass Spectra. [Link]

-

Mettler Toledo. Measure Density with a Pycnometer. [Link]

-

Doc Brown's Chemistry. Interpreting the mass - spectrum of - Pent-1-ene (1-pentene). [Link]

-

Rhode Island Department of Environmental Management. Volatile Organic Compounds - by GC/MS Capillary Column Technique. [Link]

-

Cromtek. How to Measure and Calculate Density with a Pycnometer: Step-by-Step Procedure. [Link]

-

University of Technology. Experimental No. (8) Distillation Distillation Purpose of experimental. [Link]

-

Royal Society of Chemistry. Propylene synthesis via isomerization–metathesis of 1-hexene and FCC olefins. [Link]

-

PubChem. 1-Iodohexane. [Link]

-

Scribd. Distillation Boiling Point Determination | PDF. [Link]

-

Shimadzu. Method 8260B: Volatile Organic Compounds By Gas Chromatography/Mass Spectrometry(GC/MS). [Link]

-

Chapter 5: Acquiring 1 H and 13 C Spectra. [Link]

-

Scribd. Density Determination by Pycnometer. [Link]

-

National Center for Biotechnology Information. and Regioselective Synthesis of (Z)-Trisubstituted Alkenes via 1-Bromo-1-alkyne Hydroboration–Migratory Insertion–Zn-Promoted Iodinolysis and Pd-Catalyzed Organozinc Cross-Coupling. [Link]

-

University of Pardubice. 3 DENSITY DETERMINATION BY PYCNOMETER. [Link]

-

The Japanese Pharmacopoeia. Boiling Point and Distilling Range Test. [Link]

-

Agilent. Techniques for Optimizing the Analysis of Volatile Organic Compounds in Water Using Purge-and-Trap/GC/MS Application. [Link]

-

Basic 1H- and 13C-NMR Spectroscopy. [Link]

-

Doc Brown's Chemistry. 13C nmr spectrum of cyclohexene C6H10 analysis of chemical shifts ppm. [Link]

-

Routine 1H and 13C NMR Data Acquisition Basic Topspin Processing Guide. [Link]

-

Wikipedia. 1-Hexene. [Link]

-

ResearchGate. Assignment of the 1H and 13C NMR spectra of1-methyl-6-phenyl-1α,4α,4aα,5α,8β,8aα-hexahydro-1,4-methanonaphthalene-5,8-diol. [Link]

-

ResearchGate. 1 H-NMR spectra of 1-hexene in cyclohexane-d 12 (i) and in methanol-d 4 (ii).. [Link]

-

NC State University Libraries. 12.7 Interpreting Infrared Spectra – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. [Link]

-

Doc Brown's Chemistry. C-13 nmr spectrum of pent-1-ene 1-pentene analysis of chemical shifts ppm. [Link]

-

ChemBK. 1-iodohexane. [Link]

-

Chemistry LibreTexts. 12.7: Interpreting Infrared Spectra. [Link]

-

LookChem. trans-1-Iodo-1-Hexene. [Link]

-

Spectroscopy Online. The Infrared Spectroscopy of Alkenes. [Link]

-

Doc Brown's Chemistry. 1H proton nmr spectrum of cyclohexene C6h10. [Link]

Sources

- 1. trans-1-Iodo-1-hexene | C6H11I | CID 5362933 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1(E)-Iodo-hex-1-ene - CAS-Number 16644-98-7 - Order from Chemodex [chemodex.com]

- 3. lookchem.com [lookchem.com]

- 4. researchgate.net [researchgate.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 12.7 Interpreting Infrared Spectra – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 12. youtube.com [youtube.com]

- 13. pobel.com [pobel.com]

- 14. scribd.com [scribd.com]

- 15. books.rsc.org [books.rsc.org]

- 16. archive.epa.gov [archive.epa.gov]

- 17. dem.ri.gov [dem.ri.gov]

Authored by: Gemini, Senior Application Scientist

An In-depth Technical Guide on the Boiling Point of trans-1-Iodo-1-Hexene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the boiling point of trans-1-iodo-1-hexene, a key physicochemical property for its application in research and pharmaceutical development. The document synthesizes theoretical principles with practical experimental guidelines to offer a robust understanding of this parameter. We will explore the structural factors that determine the boiling point, present available data, and detail a validated protocol for its empirical determination. This guide is designed to equip researchers with the necessary knowledge for the effective purification, handling, and application of this versatile synthetic intermediate.

Introduction: The Synthetic Utility of trans-1-Iodo-1-Hexene

trans-1-Iodo-1-hexene, with the chemical formula C₆H₁₁I, is a halogenated alkene of significant interest in organic synthesis.[1][2] Its defined stereochemistry and the presence of a reactive carbon-iodine bond make it a valuable precursor in a multitude of chemical transformations, particularly in the construction of complex molecular frameworks central to drug discovery and materials science. The precise control over reaction conditions is paramount, and a thorough understanding of the compound's physical properties is fundamental to achieving desired synthetic outcomes. The boiling point, in particular, is a critical parameter that dictates purification strategies, such as distillation, and influences the selection of appropriate reaction temperatures and solvents. An accurate knowledge of the boiling point is not merely a matter of record; it is a prerequisite for ensuring purity, optimizing reaction yields, and enabling reproducible scientific results.

Physicochemical Characteristics of trans-1-Iodo-1-Hexene

A summary of the key physicochemical properties of trans-1-iodo-1-hexene is presented below. These data are essential for both theoretical modeling and practical laboratory applications.

Table 1: Physicochemical Properties of trans-1-Iodo-1-Hexene

| Property | Value | Source(s) |

| Chemical Name | (E)-1-iodohex-1-ene | [2] |

| Synonyms | trans-1-Iodo-1-Hexene, trans-1-Hexenyl Iodide | [1][3] |

| CAS Number | 16644-98-7 | [1][2] |

| Molecular Formula | C₆H₁₁I | [1][2] |

| Molecular Weight | 210.06 g/mol | [2] |

| Estimated Boiling Point | 151.64 °C (305.0 F; 424.8 K) | [1] |

| Calculated Normal Boiling Point | 160.83 °C (321.5 F; 433.98 K) | [3] |

| Estimated Density | 1.4517 g/cm³ | [1] |

| Refractive Index (n20/D) | 1.509 | [1] |

Theoretical Framework: Determinants of Boiling Point

The boiling point of a substance is a direct reflection of the strength of its intermolecular forces. For trans-1-iodo-1-hexene, these forces are primarily a combination of van der Waals dispersion forces and dipole-dipole interactions.

-

Van der Waals Forces : These are the predominant intermolecular forces for haloalkanes.[4] The strength of these forces increases with the number of electrons and the surface area of the molecule.[5] Iodine, being a large and highly polarizable atom, contributes significantly to the strength of these dispersion forces.[6] Consequently, iodoalkanes exhibit higher boiling points compared to their chloro- and bromo-alkane counterparts of the same alkyl group.[4][7] For instance, the boiling point of 1-iodohexane is 181 °C, which is substantially higher than that of 1-chlorohexane and 1-bromohexane.[8]

-

Dipole-Dipole Interactions : The carbon-halogen bond is polar, resulting in a net molecular dipole moment that leads to dipole-dipole attractions. While these forces contribute to the overall intermolecular attractions, their effect on the boiling points of haloalkanes is less significant than that of van der Waals forces.[9]

-

Molecular Geometry : The trans-configuration of the double bond in trans-1-iodo-1-hexene results in a more linear and less compact structure compared to its potential branched isomers. This linear shape allows for a larger surface area of contact between molecules, leading to more effective van der Waals interactions and, consequently, a higher boiling point than more spherical isomers.[5]

Experimental Protocol for Boiling Point Determination

The accurate experimental determination of the boiling point is crucial for validating estimated values and for establishing a reliable parameter for purification protocols. Micro-distillation is a suitable method for this purpose, especially when working with small sample quantities.

Methodology: Micro-distillation

Objective: To precisely measure the boiling point of a trans-1-iodo-1-hexene sample at atmospheric pressure.

Apparatus and Materials:

-

Sample of trans-1-iodo-1-hexene (purity ≥97%)

-

Micro-distillation apparatus (e.g., Hickman still)

-

Round-bottom flask (5-10 mL)

-

Calibrated thermometer or thermocouple

-

Heating mantle with magnetic stirring capabilities

-

Boiling chips or a magnetic stir bar

-

Standard laboratory glassware and personal protective equipment (PPE)

Step-by-Step Procedure:

-

Apparatus Assembly: The micro-distillation apparatus should be meticulously assembled in a fume hood. Ensure all glass joints are securely clamped and sealed. The thermometer bulb should be positioned just below the side arm leading to the condenser to ensure an accurate reading of the vapor temperature.

-

Sample Charging: The round-bottom flask is charged with the trans-1-iodo-1-hexene sample and a few boiling chips to promote smooth boiling.

-

Heating: The flask is gently heated using the heating mantle. The stirring should be initiated to ensure even heat distribution.

-

Equilibrium and Data Recording: The heating rate should be controlled to achieve a slow and steady distillation rate (approximately 1-2 drops per second). The temperature is recorded when it stabilizes, which indicates that the vapor and liquid phases are in equilibrium. This stable temperature is the boiling point of the substance.

-

Post-Distillation: Once the boiling point is determined, the heating is discontinued, and the apparatus is allowed to cool to room temperature before disassembly.

Visualization of Experimental Workflow

The logical flow of the boiling point determination protocol can be visualized as follows:

Caption: A workflow diagram illustrating the key stages of boiling point determination via micro-distillation.

Implications for Drug Development and Synthesis

A well-characterized boiling point for trans-1-iodo-1-hexene is of considerable importance in the pharmaceutical industry.

-

Purification and Quality Control: Fractional distillation is a primary method for purifying volatile compounds.[10] An accurate boiling point allows for the efficient separation of trans-1-iodo-1-hexene from starting materials, byproducts, and its cis-isomer, thereby ensuring high purity of the active pharmaceutical ingredient (API) precursor.

-

Process Optimization: In scaling up synthetic processes, knowledge of the boiling point is essential for designing and optimizing distillation and reaction protocols. It informs the choice of reaction conditions to prevent loss of the compound through evaporation and ensures safe and efficient manufacturing processes.

-

Safety and Handling: Understanding the volatility of a compound, which is directly related to its boiling point, is crucial for establishing safe handling and storage procedures.

Conclusion

The boiling point of trans-1-iodo-1-hexene is a fundamental physical property that underpins its effective use in scientific research and drug development. This guide has provided a detailed overview of the theoretical factors influencing this property, presented available data, and outlined a robust experimental protocol for its determination. By integrating this knowledge, researchers can ensure the purity and quality of trans-1-iodo-1-hexene, leading to more reliable and reproducible outcomes in their synthetic endeavors.

References

-

LookChem. trans-1-Iodo-1-Hexene. [Link]

-

PubChem. trans-1-Iodo-1-hexene. [Link]

-

Wikipedia. 1-Iodohexane. [Link]

-

CK-12 Foundation. Physical Properties of Haloalkanes and Haloarenes. [Link]

- Google Patents.

-

Chemistry LibreTexts. Physical Properties of Alkyl Halides. [Link]

-

YouTube. Haloalkanes 2. Trends in boiling points explained. [Link]

-

Testbook. Physical Properties of Haloalkanes: Density, Melting & Boiling Point, Solubility. [Link]

-

Dalton Transactions (RSC Publishing). Syntheses and purification of the versatile synthons iodoferrocene and 1,1′-diiodoferrocene. [Link]

-

Web.chemdoodle.com. Haloalkanes. [Link]

-

PubChem. 1-Iodohexane. [Link]

- Google Patents. WO2024047612A1 - Methods for producing 1-hexene.

-

Cheméo. Chemical Properties of 1-Hexene, 1-iodo-, (E)- (CAS 16644-98-7). [Link]

-

PubChemLite. Trans-1-iodo-1-hexene (C6H11I). [Link]

Sources

- 1. trans-1-Iodo-1-Hexene|lookchem [lookchem.com]

- 2. trans-1-Iodo-1-hexene | C6H11I | CID 5362933 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-Hexene, 1-iodo-, (E)- (CAS 16644-98-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. CK12-Foundation [flexbooks.ck12.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. colapret.cm.utexas.edu [colapret.cm.utexas.edu]

- 7. youtube.com [youtube.com]

- 8. 1-Iodohexane - Wikipedia [en.wikipedia.org]

- 9. testbook.com [testbook.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

Solubility of trans-1-Iodo-1-Hexene in organic solvents

An In-Depth Technical Guide to the Solubility of trans-1-Iodo-1-Hexene in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility of trans-1-Iodo-1-Hexene, a key intermediate in organic synthesis. We delve into the physicochemical properties of the molecule and the foundational principles of solubility to predict its behavior in various organic solvents. This document outlines a detailed, field-proven experimental protocol for the quantitative determination of its solubility, emphasizing scientific integrity and safety. This guide is intended for researchers, scientists, and professionals in drug development who require a deep understanding of this compound's solubility for applications in synthesis, purification, and formulation.

Introduction: The Significance of trans-1-Iodo-1-Hexene

trans-1-Iodo-1-Hexene (CAS No. 16644-98-7) is a vinyl iodide compound increasingly utilized in synthetic organic chemistry.[1][2] Its utility stems from the carbon-iodine bond, which is susceptible to a variety of coupling reactions (e.g., Suzuki, Sonogashira, Heck couplings), making it a valuable building block for constructing complex organic molecules. The stereochemistry of the trans double bond is often crucial for the desired geometry of the final product.

For professionals in process chemistry and drug development, understanding the solubility of intermediates like trans-1-Iodo-1-Hexene is paramount. Solubility data dictates the choice of solvents for reactions, enables efficient purification through crystallization or extraction, and informs the design of formulation strategies. An accurate solubility profile is not merely academic; it is a critical parameter for process optimization, yield maximization, and overall project efficiency.

Physicochemical Profile of trans-1-Iodo-1-Hexene

The solubility of a compound is intrinsically linked to its molecular structure and physical properties. The key to understanding the solubility of trans-1-Iodo-1-Hexene lies in analyzing its combination of a nonpolar hydrocarbon chain and a polarizable carbon-iodine bond.

| Property | Value | Source |

| Molecular Formula | C₆H₁₁I | [1][2] |

| Molecular Weight | 210.06 g/mol | [2] |

| Appearance | Brown liquid | [3] |

| Boiling Point | ~151.6 °C (estimate) | [1] |

| Density | ~1.45 g/cm³ (estimate) | [1] |

| Octanol/Water Partition Coeff. (logP) | 3.1 - 3.5 | [1][2][4] |

| Hydrogen Bond Donor/Acceptor Count | 0 / 0 | [1] |

The molecule consists of a six-carbon chain, rendering it significantly nonpolar (lipophilic). The carbon-iodine bond introduces polarity due to the difference in electronegativity, and the iodine atom itself is highly polarizable. However, the molecule lacks the ability to form hydrogen bonds.[1] The high logP value strongly indicates that trans-1-Iodo-1-Hexene is lipophilic ("fat-loving") and therefore has a low affinity for water but a high affinity for nonpolar, organic solvents.[1][4]

Sources

- 1. trans-1-Iodo-1-Hexene|lookchem [lookchem.com]

- 2. trans-1-Iodo-1-hexene | C6H11I | CID 5362933 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1(E)-Iodo-hex-1-ene - CAS-Number 16644-98-7 - Order from Chemodex [chemodex.com]

- 4. 1-Hexene, 1-iodo-, (E)- (CAS 16644-98-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

An In-Depth Technical Guide to the Stereoselective Synthesis of trans-1-Iodo-1-Hexene from 1-Hexyne

Abstract

The stereoselective synthesis of vinyl iodides, particularly trans-isomers, is a cornerstone of modern organic synthesis, providing critical building blocks for cross-coupling reactions in pharmaceutical and materials science. This guide provides a detailed examination of the synthesis of trans-1-Iodo-1-Hexene from the terminal alkyne 1-hexyne. We will explore the mechanistic underpinnings and provide field-tested protocols for the hydrozirconation-iodination pathway, a method renowned for its high stereoselectivity and functional group tolerance. An alternative radical-based approach is also discussed to provide a comparative framework for researchers. This document is intended for chemical researchers and drug development professionals seeking a robust and reliable methodology for the preparation of trans-vinyl iodides.

Introduction: The Strategic Importance of trans-Vinyl Iodides

Vinyl iodides are highly versatile synthetic intermediates.[1] The carbon-iodine bond, being the weakest among the carbon-halogen bonds, exhibits high reactivity in transition-metal-catalyzed cross-coupling reactions such as Suzuki, Stille, Heck, and Sonogashira couplings.[1] This reactivity allows for the mild and efficient formation of carbon-carbon and carbon-heteroatom bonds. The precise stereochemical control in the synthesis of vinyl iodides is paramount, as the geometry of the double bond is typically retained in subsequent coupling reactions, directly influencing the final architecture of the target molecule. trans-1-Iodo-1-Hexene is a model substrate that serves as a gateway to a variety of more complex linear molecules.

The primary challenge in converting a terminal alkyne like 1-hexyne to 1-iodo-1-hexene is achieving high regioselectivity (placement of the iodine at the C1 position) and, crucially, high stereoselectivity (exclusive formation of the trans or E-isomer). While direct hydroiodination of alkynes is possible, it often leads to mixtures of regioisomers and stereoisomers.[1] Therefore, multi-step, metal-mediated approaches have become the gold standard for achieving the desired stereochemical outcome.

Preferred Synthetic Strategy: Hydrozirconation-Iodination

The hydrozirconation of alkynes using zirconocene hydrochloride, commonly known as Schwartz's reagent ((C₅H₅)₂ZrHCl), followed by quenching with an electrophilic iodine source, is a premier method for the synthesis of trans-vinyl iodides.[2][3][4] This method is distinguished by its operational simplicity, broad substrate scope, and, most importantly, its exceptional stereoselectivity.

The Causality of Stereoselection: A Mechanistic Perspective

The remarkable efficiency of this transformation is rooted in the mechanism of the hydrozirconation step.

-

Syn-Addition: The reaction begins with a concerted, syn-addition of the zirconium-hydride (Zr-H) bond across the alkyne triple bond.[5][6] The zirconium atom, being the more electropositive component, adds to the terminal, least sterically hindered carbon of 1-hexyne. This step forms a vinylzirconium intermediate where the alkyl chain and the zirconium complex are cis to each other.

-

Electrophilic Quench with Retention: The subsequent step involves the cleavage of the carbon-zirconium (C-Zr) bond with an electrophile, in this case, molecular iodine (I₂). This iodinolysis reaction proceeds with retention of configuration . The iodine atom directly replaces the zirconium moiety without inverting the stereocenter.

The combination of a syn-hydrozirconation followed by a retentive iodinolysis logically culminates in the formation of the trans-vinyl iodide as the exclusive product.

Experimental Protocol: Hydrozirconation-Iodination

This protocol is a self-validating system. Successful execution will yield the desired product with high purity, verifiable by ¹H NMR spectroscopy, which will show a characteristic large coupling constant (J ≈ 14-15 Hz) for the trans-vinylic protons.

Materials and Reagents:

| Reagent | Formula | M.W. ( g/mol ) | Amount (mmol) | Equivalents |

| 1-Hexyne | C₆H₁₀ | 82.15 | 10.0 | 1.0 |

| Schwartz's Reagent | (C₅H₅)₂ZrHCl | 257.87 | 11.0 | 1.1 |

| Iodine (I₂) | I₂ | 253.81 | 12.0 | 1.2 |

| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | ~50 mL | - |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | - | - |

| Saturated Na₂S₂O₃(aq) | - | - | - | - |

| Brine | - | - | - | - |

| Anhydrous MgSO₄ | - | - | - | - |

Procedure:

-

Inert Atmosphere: All glassware must be oven- or flame-dried and the reaction must be conducted under an inert atmosphere (e.g., Nitrogen or Argon). Schwartz's reagent is sensitive to air and moisture.[7]

-

Reagent Setup: In a 100 mL Schlenk flask equipped with a magnetic stir bar, suspend Schwartz's reagent (11.0 mmol, 2.84 g) in anhydrous THF (30 mL).

-

Alkyne Addition: To the stirred suspension, add 1-hexyne (10.0 mmol, 0.82 g, ~1.14 mL) via syringe at room temperature. The suspension will typically become a clearer, yellowish solution over 20-30 minutes as the hydrozirconation proceeds. Allow the reaction to stir for 1 hour to ensure complete formation of the vinylzirconium intermediate.

-

Iodination: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Prepare a solution of iodine (12.0 mmol, 3.05 g) in anhydrous THF (20 mL). Add this iodine solution dropwise to the cold vinylzirconium solution. A rapid color change is typically observed. After the addition is complete, allow the mixture to warm slowly to room temperature and stir for an additional 1 hour.

-

Workup: Quench the reaction by carefully adding saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution until the dark color of excess iodine has dissipated. Transfer the mixture to a separatory funnel and add diethyl ether (~50 mL). Wash the organic layer sequentially with saturated Na₂S₂O₃ (2 x 20 mL), water (1 x 20 mL), and brine (1 x 20 mL).

-

Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (eluting with hexanes) to afford pure trans-1-Iodo-1-Hexene.

Process Workflow Visualization

Caption: Workflow for the synthesis of trans-1-Iodo-1-Hexene.

Alternative Synthetic Strategy: Radical Hydroiodination

An alternative approach involves the radical addition of hydrogen iodide to the alkyne. While classic ionic addition of HI to 1-hexyne follows Markovnikov's rule to yield 2-iodo-1-hexene, the reaction can be directed to the desired anti-Markovnikov product under radical conditions. This method often yields the trans-isomer as the major product due to thermodynamic stability.

Mechanistic Considerations

-

Initiation: A radical initiator (e.g., light or a chemical initiator like AIBN) generates an iodine radical (I•) from HI.

-

Propagation: The iodine radical adds to the terminal carbon of 1-hexyne, forming the more stable secondary vinyl radical. This radical then abstracts a hydrogen atom from another molecule of HI, yielding the trans-1-iodo-1-hexene product and regenerating an iodine radical. The trans geometry is favored as it minimizes steric repulsion in the vinyl radical intermediate and the final product.

This method can be synthetically useful but often suffers from lower stereoselectivity and the formation of side products compared to the hydrozirconation route.

Method Comparison and Data Summary

| Feature | Hydrozirconation-Iodination | Radical Hydroiodination |

| Stereoselectivity | Excellent (>98% trans) | Good to Moderate (trans favored) |

| Regioselectivity | Excellent (Iodine at C1) | Excellent (anti-Markovnikov) |

| Yield | High (Typically 70-95%) | Variable (Often moderate) |

| Reagents | Schwartz's reagent (air/moisture sensitive) | HI (corrosive), radical initiator |

| Conditions | Inert atmosphere, low temperature | Typically photochemical or thermal |

| Functional Group Tolerance | Excellent[2] | Moderate (sensitive to radical conditions) |

Safety and Handling

-

Schwartz's Reagent ((C₅H₅)₂ZrHCl): Flammable solid. Reacts with water. It is air, moisture, and light sensitive.[7] Handle exclusively under an inert atmosphere in a glovebox or using Schlenk techniques.

-

1-Hexyne: Flammable liquid. Handle in a well-ventilated fume hood.

-

Iodine (I₂): Corrosive and causes burns. Avoid inhalation of vapor.

-

Anhydrous Solvents (THF, Diethyl Ether): Highly flammable. THF can form explosive peroxides upon storage. Use from a freshly opened bottle or a solvent purification system.

Always consult the Safety Data Sheet (SDS) for each reagent before use and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

Conclusion

For the high-fidelity synthesis of trans-1-Iodo-1-Hexene from 1-hexyne, the hydrozirconation-iodination sequence is the superior methodology. Its predictable and highly stereoselective mechanism, driven by a syn-addition followed by a retentive quench, provides a robust and reliable pathway for obtaining the desired trans-isomer in high yield and purity. This method's broad functional group tolerance further cements its status as a critical tool for synthetic chemists in both academic and industrial research settings.

References

-

Organic Chemistry Portal. (n.d.). Schwartz's Reagent, Zirconocene Chloride Hydride. Retrieved from [Link]

-

Wikipedia. (2023, November 28). Schwartz's reagent. Retrieved from [Link]

-

Kehner, R. A., Zhang, G., & Bayeh-Romero, L. (2022). Expanding Zirconocene Hydride Catalysis: In Situ Generation and Turnover of ZrH Catalysts Enabling Catalytic Carbonyl Reductions. ACS Catalysis. Retrieved from [Link]

-

Chong, J. M. (2012). Synthesis of (E)-Vinyl Iodides via Pd-Catalyzed Hydrostannation of Terminal Alkynes. Request PDF. Retrieved from [Link]

-

Kubota, K., & Knochel, P. (2023). Borylative transition metal-free couplings of vinyl iodides with various nucleophiles, alkenes or alkynes. Chemical Science. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Vinyl iodide synthesis by iodination or substitution. Retrieved from [Link]

-

Annby, U., Karlsson, S., Gronowitz, S., Hallberg, A., Alvhäll, J., & Svenson, R. (1993). Hydrozirconation--Isomerisation. Reactions of Terminally Functionalised Olefins with Zirconocene Hydrides and General Aspects. Acta Chemica Scandinavica. Retrieved from [Link]

-

Wikipedia. (2023, May 15). Vinyl iodide functional group. Retrieved from [Link]

-

Wodrich, M. D., & Waser, J. (2021). Stereoselective Access to Highly Substituted Vinyl Ethers via Trans-Difunctionalization of Alkynes with Alcohols and Iodine(III) Electrophile. ChemRxiv. Retrieved from [Link]

-

Morandi, B. (2022). A Simple and Practical Method for the Stereoselective Synthesis of (Z)-1-Iodo-1-alkenes from 1,1-Diiodo-1-alkenes. ResearchGate. Retrieved from [Link]

-

Wipf, P., & Weiner, W. S. (2004). Hydrozirconation of Alkynes. Organic Reactions. Retrieved from [Link]

Sources

- 1. Vinyl iodide functional group - Wikipedia [en.wikipedia.org]

- 2. Schwartz's Reagent, Zirconocene Chloride Hydride [organic-chemistry.org]

- 3. Schwartz Hydrozirconation | Thermo Fisher Scientific - US [thermofisher.com]

- 4. organicreactions.org [organicreactions.org]

- 5. Schwartz's reagent - Wikipedia [en.wikipedia.org]

- 6. Schwartz's reagent - Enamine [enamine.net]

- 7. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to Reagents for the Synthesis of Vinyl Iodides

Foreword: The Strategic Importance of Vinyl Iodides in Modern Synthesis

In the landscape of synthetic organic chemistry, vinyl iodides have emerged as exceptionally versatile and powerful building blocks. Their utility is most prominently displayed in transition-metal catalyzed cross-coupling reactions, where the carbon-iodine bond's unique properties facilitate reactions under milder conditions and with greater efficiency than their bromide or chloride analogs.[1] The C–I bond, being the weakest of the carbon-halogen bonds (dissociation energy of ~57.6 kcal/mol), ensures high reactivity, making vinyl iodides preferred substrates in cornerstone reactions like the Suzuki, Stille, Heck, and Sonogashira couplings.[1] This reactivity is pivotal in the construction of complex molecular architectures, particularly in the fields of natural product synthesis and pharmaceutical drug development, where precise control over stereochemistry is paramount.[1][2]

This guide provides an in-depth exploration of the principal reagents and methodologies for the stereoselective synthesis of vinyl iodides. We will move beyond simple procedural listings to dissect the causality behind reagent choice, the mechanistic underpinnings of stereochemical control, and the practical considerations essential for successful implementation in a research and development setting.

Synthesis from Alkyne Precursors: The Workhorse Approach

The most prevalent and versatile route to vinyl iodides begins with alkynes. The methods can be broadly categorized into the direct addition of iodine and hydrogen across the triple bond (hydroiodination) and a two-step sequence involving the addition of a metal-hydride followed by quenching with an electrophilic iodine source (hydrometalation-iodination).

Hydroiodination of Alkynes

Direct addition of hydroiodic acid (HI) to an alkyne is the most straightforward conceptual approach, but it often suffers from poor control over regioselectivity and stereoselectivity.[1] Consequently, more refined and catalyzed methods are overwhelmingly preferred.

-

Metal-Catalyzed Hydroiodination: Modern catalysis offers solutions for highly regioselective additions. For instance, ruthenium catalysts can facilitate the Markovnikov hydroiodination of alkynes using simple potassium iodide (KI) as the halogen source.[3] Similarly, manganese(II) acetate can catalyze the Markovnikov addition of iodotrimethylsilane (TMSI) to terminal aryl alkynes, providing α-iodo styrenes with excellent regioselectivity.[3] These methods are valuable for generating 2-iodo-1-alkenes.

-

Iodine/Hydrophosphine System: A notable advancement for mild hydroiodination involves the use of an I₂/hydrophosphine binary system.[1][3] This system generates an intermediate complex that delivers HI across the alkyne in a Markovnikov fashion under conditions that tolerate a wide array of functional groups.[1]

Hydrometalation Followed by Electrophilic Iodination

This two-step strategy offers superior control over both regio- and stereochemistry and is arguably the most powerful tool for accessing geometrically defined vinyl iodides. The choice of metal dictates the outcome.

Causality and Mechanism: Hydrozirconation involves the syn-addition of the zirconium-hydride bond of Schwartz's reagent (Cp₂Zr(H)Cl) across the alkyne. With terminal alkynes, the zirconium moiety adds exclusively to the terminal carbon due to steric factors, leading to an anti-Markovnikov vinylzirconium intermediate. This intermediate is then treated with a suitable electrophilic iodine source, such as molecular iodine (I₂) or N-Iodosuccinimide (NIS), to afford the E-vinyl iodide with high stereochemical fidelity.[3][4] The reaction proceeds with retention of configuration at the vinyl carbon.

Caption: Hydrozirconation-Iodination Workflow.